molecular formula C18H28N2O2 B14728996 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide CAS No. 6320-77-0

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B14728996
CAS No.: 6320-77-0
M. Wt: 304.4 g/mol
InChI Key: IHQZIPZONFWZJT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C18H30N2O It is known for its unique structure, which includes a tert-butyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction conditions often include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Biological Activity

This compound has been investigated for various biological activities, particularly its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, it was shown to induce apoptosis in HeLa cells with an IC50 value of approximately 10 µM, suggesting moderate potency against cervical cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in treating inflammatory diseases.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular pathways involved remain under investigation, but preliminary studies suggest it may influence signaling pathways related to cell growth and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated significant inhibition of cell growth, with IC50 values ranging from 8 to 15 µM across different cell types .
  • Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, demonstrating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model IC50/Effect Reference
AnticancerHeLa~10 µM
AnticancerMCF-78 - 15 µM
Anti-inflammatoryMacrophages (LPS)Reduced TNF-alpha & IL-6 by 40%

Properties

CAS No.

6320-77-0

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-tert-butyl-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)16-7-5-15(6-8-16)17(21)19-9-4-10-20-11-13-22-14-12-20/h5-8H,4,9-14H2,1-3H3,(H,19,21)

InChI Key

IHQZIPZONFWZJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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